molecular formula C19H23N B1206869 Diphenidine CAS No. 36794-52-2

Diphenidine

Cat. No. B1206869
CAS RN: 36794-52-2
M. Wt: 265.4 g/mol
InChI Key: JQWJJJYHVHNXJH-UHFFFAOYSA-N
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Description

1-(1,2-diphenylethyl)piperidine is a stilbenoid.

Scientific Research Applications

Diphenidine Synthesis and Analytical Characterization

Diphenidine, a substance with a diphenylethylamine nucleus, is a recent addition to dissociative agents sold as 'research chemicals'. Its synthesis and analytical characterization, including high-resolution electrospray mass spectrometry and nuclear magnetic resonance spectroscopy, have been detailed. This research provides a foundation for understanding its properties and differentiating it from isomers (Wallach et al., 2015).

Metabolic Fate and Detection

The metabolic fate of diphenidine has been elucidated through studies involving rat urine and human liver preparations. This research is crucial for clinical and forensic toxicology, revealing various biotransformation steps such as hydroxylation and dehydrogenation, and the formation of glucuronidated and methylated metabolites (Wink et al., 2016).

Analytical Techniques for Detection

Advanced analytical techniques such as matrix-assisted laser desorption ionization (MALDI) and time-of-flight mass spectrometry have been employed to study diphenidine and its metabolites. These methods offer greater sensitivity and accuracy in detecting intact molecules of diphenidine, crucial for forensic investigations (Minakata et al., 2015).

Pharmacological Profile

Pharmacological investigations of diphenidine reveal its selective antagonism at N-methyl-D-aspartate (NMDA) receptors, akin to ketamine. Such properties explain its dissociative, cognitive, and hallucinogenic effects. Understanding these mechanisms is critical for assessing its potential therapeutic applications or risks (Kang et al., 2017).

properties

CAS RN

36794-52-2

Product Name

Diphenidine

Molecular Formula

C19H23N

Molecular Weight

265.4 g/mol

IUPAC Name

1-(1,2-diphenylethyl)piperidine

InChI

InChI=1S/C19H23N/c1-4-10-17(11-5-1)16-19(18-12-6-2-7-13-18)20-14-8-3-9-15-20/h1-2,4-7,10-13,19H,3,8-9,14-16H2

InChI Key

JQWJJJYHVHNXJH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3

synonyms

1-(1,2-diphenylethyl)piperidine
diphenidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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